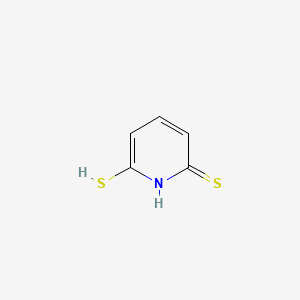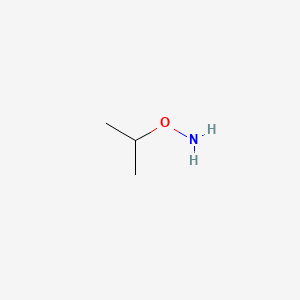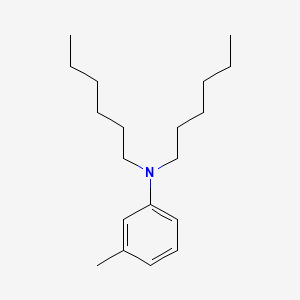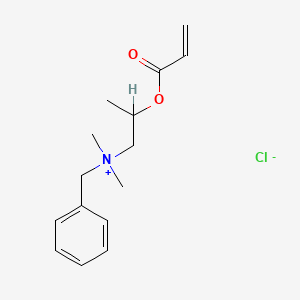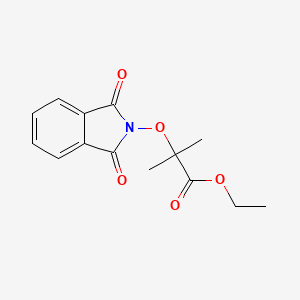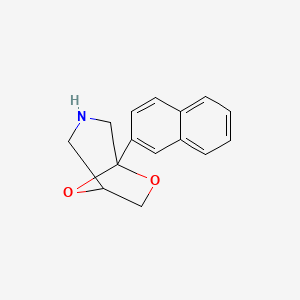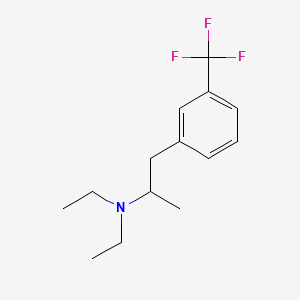
Acrilato de cobre
Descripción general
Descripción
Copper acrylate is a compound with the molecular formula C3H3CuO2 . It is an ester of acrylic acid and its derivatives . The compound is used in various applications such as in the synthesis of polymers .
Synthesis Analysis
Copper acrylate can be synthesized through a process involving zinc acrylate or copper acrylate micromolecular monomer. This is followed by radical polymerization in a mixed solvent under the action of an initiator . Another method involves the synthesis of monodisperse sequence defined acrylate oligomers via consecutive single unit monomer insertion reactions .Molecular Structure Analysis
The molecular structure of copper acrylate involves a copper ion located on an inversion center and shows elongated octahedral geometry completed by two coplanar bidentate acrylates . The molecular weight of copper acrylate is 134.601 Da .Chemical Reactions Analysis
Copper acrylate can undergo various chemical reactions. For instance, it can participate in photo-induced copper-mediated polymerization in continuous-flow reactors . Acrylates, including copper acrylate, can react with thiols via two distinct mechanisms: radical mediated thiol–acrylate reaction and thiol–acrylate Michael addition .Physical And Chemical Properties Analysis
Copper acrylate has diverse characteristic properties. Acrylates are known for their good impact toughness, transparency, elasticity, and fairly good heat and oil resistance . The glass transition temperature (Tg) of acrylates is usually well below room temperature .Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
El acrilato de cobre puede incorporarse en matrices de hidrogel polimérico para crear materiales antimicrobianos. Estos hidrogeles, cuando se cargan con iones de cobre, exhiben una actividad antimicrobiana significativa contra varios microbios, incluyendo Staphylococcus aureus sensible a la meticilina y resistente a la meticilina (SARM y SARM), Escherichia coli y Candida albicans . La liberación controlada de iones de cobre de estos hidrogeles se puede utilizar para aplicaciones médicas, proporcionando una alternativa potencial a los tratamientos convencionales para infecciones.
Revestimientos y pinturas
En el campo de los revestimientos y pinturas, el this compound se puede utilizar para mejorar las propiedades antifouling. Esta aplicación es particularmente relevante en entornos marinos donde el biofouling puede afectar significativamente el rendimiento y la longevidad de las estructuras sumergidas . La capacidad del this compound para prevenir el crecimiento microbiano lo convierte en una excelente opción para crear revestimientos que protegen contra organismos marinos.
Catálisis
El this compound puede servir como catalizador en varios procesos químicos. Sus propiedades catalíticas son beneficiosas en la industria petroquímica, donde se puede utilizar para reacciones de hidrogenación . Se sabe que los catalizadores de cobre exhiben una actividad favorable en comparación con otros metales, como el níquel, lo que los convierte en valiosos en aplicaciones industriales.
Nanotecnología
En nanotecnología, el this compound se puede utilizar para sintetizar nanopartículas de cobre con estructuras diversas adaptadas para usos específicos. Estas nanopartículas tienen aplicaciones en la producción de pinturas, cerámicas, baterías, pilas de combustible y mucho más . La versatilidad de las nanopartículas de cobre las hace adecuadas para una amplia gama de materiales y tecnologías avanzadas.
Sinergia antibacteriana
El this compound puede ser parte de nanopartículas bimetálicas, como combinaciones de plata y cobre, que exhiben un mecanismo antibacteriano sinérgico . Estas nanopartículas pueden mejorar la eficacia, reducir la toxicidad y ofrecer nuevas soluciones para combatir la resistencia a los antibióticos, lo que es una preocupación creciente en la salud pública.
Mecanismo De Acción
Target of Action
Copper acrylate, like other copper compounds, primarily targets enzymes and proteins within cells . Copper is an essential nutrient for cellular processes, serving as a constituent element or enzyme cofactor participating in many biochemical pathways . It plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems .
Mode of Action
Copper acrylate interacts with its targets primarily through the generation of reactive oxygen species (ROS), which can irreversibly damage membranes . Copper ions released from surfaces can lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
Copper acrylate affects several biochemical pathways. As a constituent element or enzyme cofactor, copper participates in many biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . Copper ions can also regulate the cellular changes that underlie transitions in cell state .
Pharmacokinetics
It’s known that copper ions can be incorporated into cells via specific transporters, and once inside the cell, they can be sequestered by molecules such as metallothioneins or targeted to utilization pathways by chaperones .
Result of Action
The molecular and cellular effects of copper acrylate’s action are multifaceted. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also directly catalyze the oxidation of metabolic molecules, driving the metabolic and epigenetic programming that underlies immune-cell activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of copper acrylate. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper ions in soil can have pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors like season and pH . Therefore, the environmental context is crucial in determining the impact of copper acrylate.
Safety and Hazards
Direcciones Futuras
The use of acrylates, including copper acrylate, in dual-curing systems has found widespread use over the years due to their cheap, easily handled, and versatile nature . Future research could focus on further exploring the synthetic scope of photo-induced copper-mediated polymerization in continuous-flow reactors .
Propiedades
IUPAC Name |
copper;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161197 | |
| Record name | Copper acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13991-90-7, 20074-76-4 | |
| Record name | Copper acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(2+) acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



